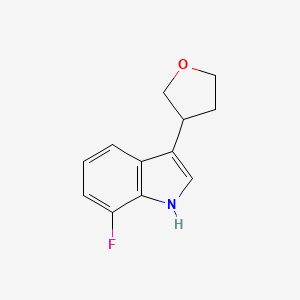

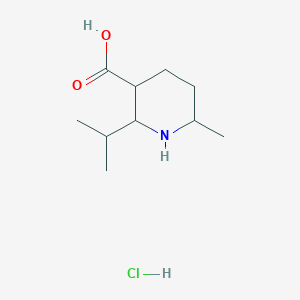

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole” is not directly provided in the available resources. It might be part of larger molecules like (2S)-N- {(lS)-\ -Cyano-2- [4-(7-fluoro-3 -methyl-2-oxo-2, 3 -dihy dro- 1 ,3 -benzoxazol-5 - yl)phenyl]ethyl } - 1 ,4-oxazepane-2-carboxamide .科学的研究の応用

Radiopharmaceutical Synthesis

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole and its derivatives have been explored in the development of radiopharmaceuticals for medical imaging. A study outlined a concise radiosynthesis method for a tau radiopharmaceutical, emphasizing the compound's potential in imaging paired helical filaments of tau, a hallmark of Alzheimer's disease. This simplified synthesis method could facilitate widespread clinical adoption for early Alzheimer's diagnosis (Shoup et al., 2013).

Antiviral Research

The antiviral properties of indole derivatives have been extensively investigated. For example, one study highlighted the discovery of a novel HIV-1 attachment inhibitor, demonstrating the potential of fluoroindole derivatives in interfering with critical viral-host interactions necessary for HIV infection (Wang et al., 2003).

Synthetic Chemistry

Indole derivatives are central to various synthetic chemistry applications, enabling the creation of diverse molecular structures. Research has focused on developing efficient synthesis methods for fluoromethyl indol-3-yl ketones, showcasing the compound's utility in organic synthesis (Yao et al., 2016).

Antivirulence Compounds

The search for novel antivirulence strategies against persistent bacterial infections has led to the identification of 7-fluoroindole as a promising candidate. It has been found to inhibit biofilm formation and quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa without promoting antibiotic resistance, offering a potential therapeutic approach for managing bacterial infections (Lee et al., 2012).

Neuroleptic Activity

Some fluoroindole derivatives have shown significant neuroleptic-like activity, indicating their potential use in developing treatments for neurological disorders. Their ability to exhibit prolonged effects compared to traditional neuroleptics suggests a promising area for future pharmacological exploration (Welch et al., 1980).

特性

IUPAC Name |

7-fluoro-3-(oxolan-3-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-3-1-2-9-10(6-14-12(9)11)8-4-5-15-7-8/h1-3,6,8,14H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVIVSKGHHLPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CNC3=C2C=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenylthio)acetamide](/img/structure/B2670160.png)

![Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate](/img/structure/B2670164.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)

![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)